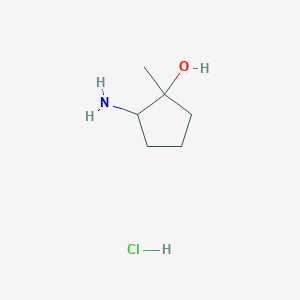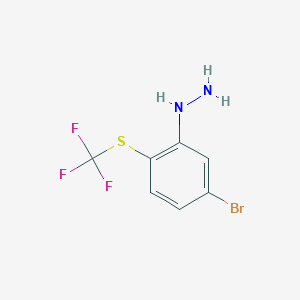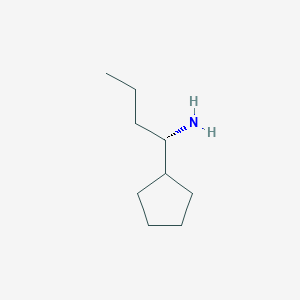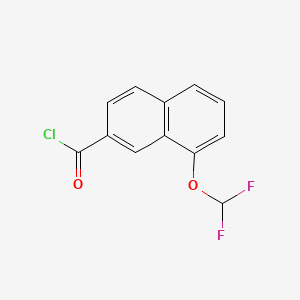
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method involves the chlorination of 1-(difluoromethoxy)naphthalene-7-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols or aldehydes.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets, while the carbonyl chloride group can undergo reactions that modify the target molecule’s activity . These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-7-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group. It may have different reactivity and binding properties.
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride: Contains a trifluoromethoxy group, which can further enhance binding affinity and selectivity compared to the difluoromethoxy group.
1-(Difluoromethoxy)benzene-4-carbonyl chloride: Similar functional groups but attached to a benzene ring instead of a naphthalene ring, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7ClF2O2 |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
8-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)8-5-4-7-2-1-3-10(9(7)6-8)17-12(14)15/h1-6,12H |
InChI Key |
XFNOXNSSWRGGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)
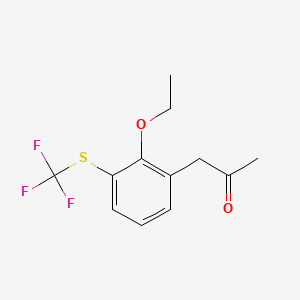

![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
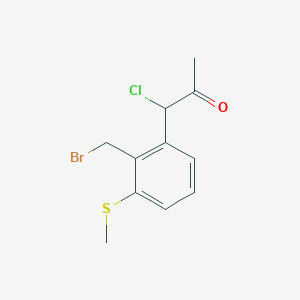
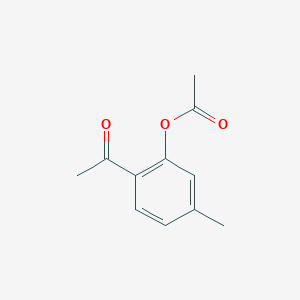

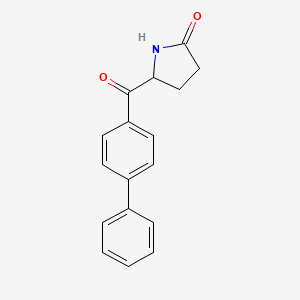
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
